molecular formula C22H22O5 B2779333 ethyl phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate CAS No. 500204-37-5

ethyl phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Cat. No.: B2779333
CAS No.: 500204-37-5
M. Wt: 366.413
InChI Key: KCIXCUBNWBDIML-UHFFFAOYSA-N
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Description

Ethyl phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a complex organic compound with a molecular weight of 366.41 g/mol . This compound is notable for its unique structure, which includes a chromen-2-one moiety, a phenyl group, and an ethyl acetate ester. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of ethyl phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with ethyl phenylacetate in the presence of a suitable catalyst . The reaction conditions often require heating and the use of solvents such as dichloromethane or acetone. Industrial production methods may involve more scalable processes, including the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Ethyl phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets. The chromen-2-one moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Ethyl phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-phenyl-2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O5/c1-5-25-22(24)20(16-9-7-6-8-10-16)26-18-12-11-17-13(2)14(3)21(23)27-19(17)15(18)4/h6-12,20H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIXCUBNWBDIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)OC2=C(C3=C(C=C2)C(=C(C(=O)O3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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